molecular formula C17H16N4O3S B12153740 4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid

4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid

Cat. No.: B12153740
M. Wt: 356.4 g/mol
InChI Key: XLFYQRRVBLSGHQ-UHFFFAOYSA-N
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Description

4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while nucleophilic substitution on the triazole ring could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The triazole ring and methoxyphenyl group are key functional groups that contribute to its biological activity by facilitating binding to target proteins and modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]methyl}benzoic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C17H16N4O3S/c1-24-14-4-2-3-13(9-14)15-19-20-17(21(15)18)25-10-11-5-7-12(8-6-11)16(22)23/h2-9H,10,18H2,1H3,(H,22,23)

InChI Key

XLFYQRRVBLSGHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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